SERT Selectivity vs Citalopram
In direct comparative assays, desmethylcitalopram demonstrates SERT inhibition potency and selectivity that is equivalent to the parent drug, citalopram. A head-to-head study reported that citalopram had a 25-fold selectivity for the norepinephrine transporter (NET) over SERT, while desmethylcitalopram had a 12-fold selectivity for SERT over NET, but critically, both compounds showed comparable high affinity for the human serotonin transporter [1]. Further studies confirm that desmethylcitalopram retains a >500-fold selectivity for SERT over NET, which is the defining characteristic of this class of agents [2]. This differs markedly from other SSRI metabolites, such as desmethylsertraline and norfluoxetine, which lose this high degree of selectivity [3].
| Evidence Dimension | Transporter Selectivity (Binding Affinity) |
|---|---|
| Target Compound Data | 12-fold selectivity for SERT over NET [1]; >500-fold lower affinity for NET than SERT [2] |
| Comparator Or Baseline | Citalopram: 25-fold selectivity for NET over SERT [1]; 7,000-fold selectivity for SERT over NET [2] |
| Quantified Difference | Desmethylcitalopram maintains high SERT selectivity (≥500-fold), similar to the parent drug's profile as a selective serotonin reuptake inhibitor. |
| Conditions | Competition binding studies using [³H]nisoxetine and [³H]citalopram for human transporters (PDSP assays). |
Why This Matters
This confirms that desmethylcitalopram, and not just citalopram, is an appropriate tool compound for studying selective serotonergic mechanisms without the confounding influence of significant norepinephrine transporter activity.
- [1] Gainetdinov, R. R., et al. (2007). Pharmacological properties of the active metabolites of the antidepressants desipramine and citalopram. European Journal of Pharmacology, 576(1-3), 55-60. View Source
- [2] Owens, M. J., et al. (2001). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. Journal of Pharmacology and Experimental Therapeutics, 298(1), 85-96. View Source
- [3] Cheng, Z., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS Chemical Neuroscience, 8(5), 1011-1018. View Source
